molecular formula C10H13ClN2O3 B1379476 Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride CAS No. 1797949-27-9

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride

Cat. No. B1379476
CAS RN: 1797949-27-9
M. Wt: 244.67 g/mol
InChI Key: GEJIBYGZTMOWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 . It has a molecular weight of 244.67 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride consists of a dihydropyrimidine ring which is a common structure in many biologically active compounds . The exact conformation of this compound is not specified in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride include a molecular weight of 244.67 and a molecular formula of C10H13ClN2O3 . Other specific properties such as boiling point and density are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-Chain Isomerism and Synthesis of Pyrimidine Derivatives : Research has demonstrated the synthesis of fluoroalkylated dihydropyrimidines and their ring-chain isomerism in solutions, indicating potential applications in developing new chemical entities with variable structural features. Such processes involve cyclization reactions and the exploration of isomerism depending on solvent conditions and the length of substituents, revealing insights into the flexibility and reactivity of pyrimidine derivatives (Goryaeva et al., 2009; Goryaeva et al., 2009).

  • Cascade Transformations into Tricyclic Compounds : The presence of strong bases has been shown to transform pyrimidinone derivatives into novel tricyclic compounds through a cascade reaction, highlighting a method for generating complex molecular structures from simpler pyrimidine bases (Shutalev et al., 2008).

  • Reaction Pathways and Ring Expansion : Studies on the reaction of pyrimidine derivatives with thiophenolates have uncovered two distinct pathways: ring expansion and nucleophilic substitution. This research provides valuable information on the chemical behavior of pyrimidine derivatives under various conditions, contributing to the understanding of their reactivity and potential applications in synthesis (Fesenko et al., 2010).

  • Palladium-Catalyzed Amination : The palladium-catalyzed amination of certain pyrimidine derivatives has been studied, leading to the preparation of compounds with potential biological activity. This research emphasizes the utility of palladium catalysis in modifying pyrimidine structures to enhance their properties or develop new functionalities (Al-taweel et al., 2019).

  • Antimicrobial and Antioxidant Studies : Some derivatives of pyrimidine have been synthesized and evaluated for their antimicrobial and antioxidant activities. This line of research explores the potential of pyrimidine derivatives in pharmaceutical applications, highlighting their relevance beyond mere chemical interest (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13;/h5-6H,2-4H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJIBYGZTMOWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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